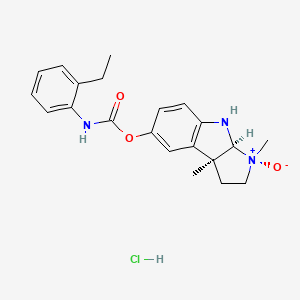

Ganstigmine hydrochloride

Description

Ganstigmine hydrochloride (CHF-2819) is a carbamate-based acetylcholinesterase (AChE) inhibitor developed for Alzheimer’s disease (AD) therapy. Derived from the natural compound genserine, it exhibits dual mechanisms: (1) reversible inhibition of AChE, enhancing cholinergic neurotransmission, and (2) neuroprotective effects independent of cholinergic activity, as demonstrated in preclinical models . Its structure enables covalent binding to the catalytic serine residue (Ser200) in AChE’s active site, forming a carbamoylated enzyme complex. A critical hydrogen bond between the carbamoyl nitrogen and His440 stabilizes this interaction, prolonging inhibitory activity and reducing enzymatic reactivation rates .

Phase II clinical trials highlighted its oral bioavailability and safety profile, but development was discontinued to prioritize other therapeutic areas . Structural studies (PDB ID: 2BAG) revealed its unique binding mode, distinguishing it from classical carbamate inhibitors like rivastigmine .

Properties

CAS No. |

412044-92-9 |

|---|---|

Molecular Formula |

C21H26ClN3O3 |

Molecular Weight |

403.9 |

IUPAC Name |

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |

InChI Key |

CVDHRWXJJRBPFA-IEGNKYQISA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Mechanistic Insights :

- Donepezil lacks covalent binding, enabling rapid reversibility and fewer drug-drug interactions .

- Galantamine ’s allosteric modulation enhances acetylcholine binding to nicotinic receptors, providing additional symptomatic benefits .

Pharmacodynamic and Neuroprotective Effects

Table 2: Preclinical and Clinical Findings

Key Findings :

- Ganstigmine uniquely modulates amyloid precursor protein (APP) metabolism, shifting cleavage toward non-amyloidogenic pathways in SH-SY5Y neuroblastoma cells . This contrasts with rivastigmine, which increases soluble APPα without altering Aβ levels .

- Its neuroprotection is linked to Bcl-2 upregulation , a mechanism absent in donepezil and tacrine .

Clinical Development and Limitations

- Ganstigmine : Demonstrated cognitive improvement in Phase II trials but faced discontinuation due to strategic portfolio prioritization .

- Donepezil/Rivastigmine/Galantamine : Approved due to balanced efficacy, tolerability, and commercial viability.

- Tacrine : Withdrawn for hepatotoxicity, underscoring the importance of safety in carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.